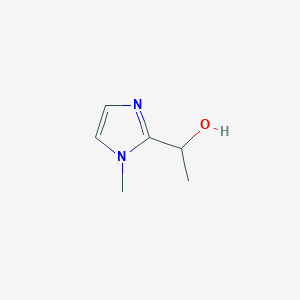

1-(1-methyl-1H-imidazol-2-yl)ethanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(1-methylimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(9)6-7-3-4-8(6)2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNHHGMCDDENDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41507-36-2 | |

| Record name | 1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 1 Methyl 1h Imidazol 2 Yl Ethanol

Precursor Chemistry and Starting Materials

The successful synthesis of 1-(1-methyl-1H-imidazol-2-yl)ethanol is fundamentally dependent on the availability and reactivity of its key precursors. The principal starting material is 1-methylimidazole (B24206) (also known as N-methylimidazole). wikipedia.org This aromatic heterocycle serves as the foundational scaffold upon which the ethanol (B145695) side chain is constructed.

Industrially, 1-methylimidazole is primarily synthesized through two main routes: the acid-catalyzed methylation of imidazole (B134444) with methanol (B129727) or via the Radziszewski reaction, which involves glyoxal, formaldehyde, and a mixture of ammonia (B1221849) and methylamine. wikipedia.orgchemicalbook.com On a laboratory scale, it can be prepared by the methylation of imidazole. wikipedia.org This involves using a methylating agent such as methyl iodide or dimethyl sulfate, often in the presence of a base like sodium hydroxide (B78521) and a solvent like dimethylformamide (DMF). atamanchemicals.com

Another critical set of precursors are those that introduce the two-carbon ethanol unit. These can be broadly categorized:

Acetaldehyde (B116499) and its equivalents: Acetaldehyde is the most direct precursor for the ethanol side chain. Its reaction with a nucleophilic 1-methylimidazole derivative is a common strategy.

Two-carbon electrophiles: Reagents such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide can also be employed to introduce the hydroxyethyl (B10761427) group onto the imidazole ring, although this typically occurs at a nitrogen atom rather than a carbon.

Acetylating agents: In multi-step syntheses, an acetyl group can be introduced first, followed by reduction. Therefore, reagents like acetyl chloride or acetic anhydride (B1165640) are important precursors to the intermediate, 2-acetyl-1-methylimidazole.

Direct Synthetic Routes

Direct synthetic routes to this compound typically involve the formation of the carbon-carbon bond at the C2 position of the 1-methylimidazole ring. A prevalent and effective method is the Grignard reaction . This approach involves the initial deprotonation of 1-methylimidazole at the C2 position using a strong base, such as n-butyllithium (n-BuLi), to form a highly reactive organolithium intermediate, 2-lithio-1-methylimidazole. This nucleophilic species is then quenched with an electrophile, in this case, acetaldehyde, to form the desired alcohol.

A related strategy involves the reaction with 1-methylimidazole-2-carbaldehyde. A Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), can be added to the aldehyde to form the secondary alcohol, this compound.

Another direct approach is the reduction of a ketone precursor. The synthesis of 2-acetyl-1-methylimidazole can be achieved, which is then reduced to the target alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol. This two-step process offers a reliable pathway to the final product.

Catalytic Approaches in this compound Synthesis

Catalysis offers a means to enhance the efficiency, selectivity, and sustainability of synthetic routes to this compound and its derivatives. While specific catalytic syntheses for this exact molecule are not extensively documented in high-impact literature, general catalytic methods applicable to imidazole functionalization are relevant.

Phase-transfer catalysis (PTC) has been shown to be effective in the synthesis of related imidazole derivatives. For instance, a patented process for synthesizing 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol utilizes PEG600 as a phase-transfer catalyst to facilitate the reaction between imidazole and a substituted chloro-ethanol derivative in the presence of a base. google.com This approach can improve reaction rates and yields by facilitating the transport of reactants between different phases. google.com

Metal-catalyzed cross-coupling reactions represent a powerful tool for C-H functionalization, although their direct application to acetaldehyde addition is less common. More frequently, catalytic systems are employed in the synthesis of precursors. For example, 1-methylimidazole can act as a ligand in ruthenium(II) complexes that catalyze the transfer hydrogenation of ketones, a reaction type relevant to the reduction of 2-acetyl-1-methylimidazole. sigmaaldrich.com

Stereoselective Synthesis of this compound Enantiomers

The carbon atom bearing the hydroxyl group in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The development of stereoselective synthetic methods to produce a single enantiomer is crucial, as different enantiomers can exhibit distinct biological activities.

Two primary strategies are employed for obtaining enantiomerically pure or enriched this compound:

Asymmetric Reduction of a Prochiral Ketone: This is a widely used and effective method. The precursor, 2-acetyl-1-methylimidazole, is a prochiral ketone. Its reduction using a chiral reducing agent or a catalyst can favor the formation of one enantiomer over the other. Chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), or catalytic asymmetric hydrogenation using chiral metal complexes (e.g., with Ru- or Rh-based catalysts and chiral ligands) are common approaches.

Chiral Resolution: This method involves the separation of a racemic mixture (a 1:1 mixture of both enantiomers) of this compound. This can be achieved by reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques like fractional crystallization or chromatography. After separation, the resolving agent is removed to yield the individual enantiomers. Chiral chromatography, where the racemic mixture is passed through a chiral stationary phase, can also be used to directly separate the enantiomers. For example, the enantiomers of a related compound, 1-(4-chlorobenzyl)-cis-2-(1H-imidazol-1-ylmethyl)cyclopentanol, were successfully separated using this technique. researchgate.net

Recent advances in asymmetric catalysis have focused on creating axially chiral imidazoles through cation-directed desymmetrization, highlighting the ongoing innovation in controlling imidazole stereochemistry. nih.gov While not directly applied to this specific molecule, these principles could be adapted for the enantioselective synthesis of this compound.

Data Tables

Table 1: Key Precursors and Reagents

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 1-Methylimidazole | C₄H₆N₂ | Core heterocyclic scaffold wikipedia.org |

| Acetaldehyde | C₂H₄O | Source of the ethanol side chain |

| n-Butyllithium | C₄H₉Li | Strong base for C2 lithiation |

| 2-Acetyl-1-methylimidazole | C₆H₈N₂O | Ketone precursor for reduction |

| Sodium Borohydride | NaBH₄ | Reducing agent for ketone |

Table 2: Overview of Synthetic Strategies

| Synthetic Route | Key Transformation | Common Reagents |

|---|---|---|

| Grignard Reaction | C-C bond formation | 1-Methylimidazole, n-BuLi, Acetaldehyde |

| Ketone Reduction | Carbonyl reduction | 2-Acetyl-1-methylimidazole, NaBH₄ |

| Asymmetric Reduction | Enantioselective reduction | 2-Acetyl-1-methylimidazole, Chiral catalyst |

Synthetic Derivatization and Analog Generation

Strategies for Functionalization of the Imidazole (B134444) Ring

The imidazole ring of 1-(1-methyl-1H-imidazol-2-yl)ethanol is an electron-rich heterocyclic system, making it amenable to various functionalization reactions. The primary sites for modification are the C4 and C5 carbon atoms, as the N1 and C2 positions are already substituted.

Direct C-H activation is a powerful and modern strategy for introducing new functional groups onto the imidazole core. Nickel-catalyzed C-H arylation and alkenylation have emerged as effective methods for creating carbon-carbon bonds at the C4 or C5 positions. elsevierpure.comrsc.orgresearchgate.netnagoya-u.ac.jp This approach typically involves the coupling of the imidazole derivative with phenol (B47542) derivatives or chloroarenes. elsevierpure.comresearchgate.net The use of a tertiary alcohol as a solvent has been identified as a key factor for the success of these couplings, allowing for the use of air-stable nickel(II) salts as catalyst precursors. rsc.orgresearchgate.netnagoya-u.ac.jp

Another strategy involves electrophilic substitution reactions, although the presence of the N-methyl and ethanol (B145695) groups influences the regioselectivity of these reactions. Halogenation, for instance, can introduce bromine or iodine atoms onto the imidazole ring, which can then serve as handles for further cross-coupling reactions to introduce a wide array of substituents.

| Reaction Type | Key Reagents & Catalysts | Typical Functional Group Introduced | Reference |

|---|---|---|---|

| C-H Arylation | Ni(OTf)₂/dcype, K₃PO₄, t-amyl alcohol | Aryl groups (from phenol derivatives) | elsevierpure.comrsc.orgresearchgate.net |

| C-H Alkenylation | Ni(OTf)₂/dcypt, K₃PO₄, t-amyl alcohol | Alkenyl groups (from enol derivatives) | elsevierpure.comnagoya-u.ac.jp |

| Halogenation | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) | Bromo or Iodo groups | nih.gov |

Modifications at the Ethanol Moiety

The ethanol side chain of this compound provides a primary alcohol functional group, which is a hub for numerous chemical transformations.

Oxidation: The primary hydroxyl group can be selectively oxidized to yield the corresponding aldehyde, 1-(1-methyl-1H-imidazol-2-yl)acetaldehyde. Various modern oxidation methods, including the use of reagents like Dess-Martin periodinane or Swern oxidation, can achieve this transformation under mild conditions, preventing overoxidation to the carboxylic acid. researchgate.netorganic-chemistry.org Catalytic systems, such as those employing ruthenium complexes with H₂O₂ as the oxidant, have also been developed for the oxidation of similar benzimidazole-ethanol structures. researchgate.net

Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids, acyl chlorides, or anhydrides to form a wide range of ester derivatives. researchgate.netnih.gov Methods like the Steglich esterification, which uses DCC and a catalytic amount of DMAP, are effective for this purpose. rug.nl Similarly, ether derivatives can be synthesized via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) and then reacted with an alkyl halide.

Substitution/Halogenation: The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, and subsequently displaced by a nucleophile. acs.org This allows for the introduction of various functionalities. A direct one-pot conversion of the alcohol to an alkyl halide (e.g., iodide or bromide) can be achieved using methyl Grignard reagents in the presence of a mesylating agent, proceeding through an SN2 mechanism with inversion of configuration. acs.org

| Transformation | Common Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | Dess-Martin periodinane, PCC, Swern oxidation, Catalytic Ru/H₂O₂ | Aldehyde | researchgate.netorganic-chemistry.org |

| Esterification | Carboxylic acid + DCC/DMAP (Steglich); Acyl chloride + Pyridine | Ester | researchgate.netrug.nl |

| Etherification | NaH, then Alkyl halide (Williamson) | Ether | |

| Halogenation | MsCl, Et₃N, then MeMgI | Alkyl Iodide | acs.org |

Synthesis of Imidazole-Ethanol Conjugates and Hybrids

The structural framework of this compound is an excellent building block for the creation of larger, more complex molecules such as conjugates and hybrids. These molecules combine the imidazole-ethanol core with other pharmacophores or functional units to create novel chemical entities.

The synthesis of hybrid molecules often involves multi-component reactions where the imidazole-ethanol derivative, or a precursor, is reacted with other heterocyclic building blocks. For example, imidazole-based pyrimidine (B1678525) hybrids have been synthesized, demonstrating the feasibility of connecting the imidazole core to other biologically relevant scaffolds. semanticscholar.orgacs.org The functional groups on either the imidazole ring or the ethanol moiety can be used as anchor points for conjugation. For instance, the hydroxyl group can be derivatized to include a linker, which is then attached to another molecule.

This strategy is particularly relevant in the field of medicinal chemistry for the development of antibody-drug conjugates (ADCs). nih.govsynmedchem.com In a conceptual application, the hydroxyl group of this compound could be functionalized with a linker possessing a terminal azide (B81097) or alkyne. This "clickable" handle would then allow for conjugation to a modified antibody or another large biomolecule via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. nih.gov

Advanced Synthetic Methodologies for Novel Derivatives

The quest for more efficient, rapid, and environmentally friendly synthetic routes has led to the adoption of advanced methodologies for the synthesis of imidazole derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products compared to conventional heating methods. nih.govnih.govorientjchem.orgresearchgate.net This technique has been successfully applied to the synthesis of various imidazole derivatives. For instance, the ring-opening of epoxides by substituted imidazoles can be achieved in minutes under solvent-free microwave conditions to produce imidazole-ethanol analogs. nih.gov Multi-component reactions, such as the one-pot synthesis of tetrasubstituted imidazoles from an aldehyde, benzil, and amines, are also significantly accelerated by microwave heating. nih.govresearchgate.net

Novel Catalytic Systems: The development of novel catalysts is another cornerstone of modern synthetic chemistry. For the derivatization of this compound, N-methylimidazole itself has been shown to act as an efficient organocatalyst for certain reactions, such as aza-Michael additions and cyclodimerizations. researchgate.netmdpi.com Furthermore, transition metal catalysts, particularly those based on palladium and nickel, are instrumental in C-H functionalization and cross-coupling reactions on the imidazole ring. elsevierpure.comrsc.orgnih.gov The design of specific ligands and the use of supported nanoparticle catalysts are active areas of research to enhance the efficiency and recyclability of these catalytic systems. nih.gov

| Methodology | Advantages | Application Example | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, green chemistry | One-pot synthesis of tri/tetrasubstituted imidazoles | nih.govorientjchem.org |

| Novel Organocatalysis | Metal-free, mild conditions | N-Methylimidazole catalyzed cyclodimerization | mdpi.com |

| Transition Metal Catalysis | Direct C-H functionalization, high efficiency | Nickel-catalyzed C-H arylation of the imidazole ring | elsevierpure.comrsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The N-methyl group (N-CH₃) protons would likely appear as a singlet. The two protons on the imidazole (B134444) ring are in different chemical environments and should present as two distinct signals, likely doublets due to coupling with each other. The ethanol (B145695) side chain would exhibit an AX₃ pattern, with the methine proton (-CH(OH)-) appearing as a quartet coupled to the adjacent methyl group, and the terminal methyl protons (-CH₃) appearing as a doublet coupled to the methine proton. The hydroxyl proton (-OH) signal can vary in position and may appear as a broad or sharp singlet, depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data. It is expected to show six unique carbon signals: one for the N-methyl group, three for the imidazole ring carbons (with the C2 carbon bearing the ethanol group being the most downfield of the ring carbons), and two for the ethanol side chain (methine and methyl carbons). The chemical shifts can be estimated by comparison with similar structures reported in the literature. For instance, related imidazole derivatives have been characterized, providing a basis for these predictions. nih.gov

Predicted ¹H and ¹³C NMR Data This table is predictive and based on analogous structures.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| N-CH₃ | ~3.6-3.8 | ~33-35 | Singlet |

| Imidazole H4/H5 | ~6.8-7.2 | ~120-130 | Doublets |

| -CH(OH)- | ~4.8-5.0 | ~65-70 | Quartet |

| -CH-CH₃ | ~1.4-1.6 | ~20-25 | Doublet |

| -OH | Variable | - | Broad or sharp singlet |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. Direct experimental IR and Raman spectra for 1-(1-methyl-1H-imidazol-2-yl)ethanol are not widely documented. However, the expected vibrational modes can be assigned based on its known functional groups.

Key expected vibrational frequencies include:

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch: Aromatic C-H stretching from the imidazole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretch: The imidazole ring stretching vibrations are expected in the 1400-1650 cm⁻¹ region.

C-O Stretch: A strong band for the secondary alcohol C-O stretch is anticipated in the 1050-1150 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the imidazole ring. Theoretical modeling, such as Density Functional Theory (DFT), has been successfully used to calculate and analyze the vibrational spectra of similar molecules, like (±)-1-(1H-Benzoimidazol-2-yl)ethanol, showing good agreement between calculated and experimental values. rsc.org Such computational approaches could be applied to predict the detailed vibrational spectrum of this compound. epa.gov

Interactive Data Table: Predicted Principal Vibrational Bands (cm⁻¹)

| Functional Group | Vibrational Mode | Expected IR Region (cm⁻¹) | Expected Raman Region (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (Broad) | Weak |

| Aromatic C-H | Stretching | 3050-3150 | Strong |

| Aliphatic C-H | Stretching | 2850-2970 | Strong |

| C=N / C=C | Ring Stretching | 1400-1650 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 1-methyl-imidazole chromophore. Imidazole and its derivatives typically exhibit absorption bands in the UV region corresponding to π → π* transitions. For 1H-imidazole, these transitions are observed around 200-215 nm. The N-methylation and C2-substitution on the imidazole ring are expected to cause a slight shift (a bathochromic or red shift) in the absorption maximum.

Studies on analogous compounds, such as certain benzimidazole (B57391) derivatives, show electronic transitions in the UV range, which have been analyzed using both experimental measurements and time-dependent DFT (TD-DFT) calculations to understand the low-lying excited states. rsc.org Similar studies on other imidazole-containing compounds confirm that the primary absorptions occur in the ultraviolet spectrum.

Mass Spectrometry (MS) in Molecular Mass Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. While an experimental mass spectrum for this compound was not found in the reviewed sources, its theoretical molecular weight can be precisely calculated from its chemical formula, C₇H₁₂N₂O.

Molecular Formula: C₇H₁₂N₂O

Calculated Monoisotopic Mass: 140.09496 g/mol

In an electron ionization (EI) mass spectrum, one would expect to observe a prominent molecular ion peak (M⁺) at m/z 140. Key fragmentation patterns would likely include the loss of a methyl group ([M-15]⁺), loss of water ([M-18]⁺), and cleavage of the C-C bond on the ethanol side chain, leading to a fragment corresponding to the 1-methyl-2-formyl-imidazole cation or a related stable ion. High-resolution mass spectrometry (HRMS) on similar imidazole derivatives has been used to confirm their elemental composition with high accuracy. nih.gov

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for this compound in the surveyed scientific literature.

If a suitable crystal were grown, this technique could precisely determine the conformation of the ethanol side chain relative to the plane of the imidazole ring. It would also reveal details about hydrogen bonding, particularly involving the hydroxyl group, which could form intermolecular hydrogen bonds with the nitrogen atom of a neighboring imidazole ring, potentially forming chains or more complex networks in the crystal lattice. This type of analysis has been performed on structurally related compounds like (±)-1-(1H-Benzimidazol-2-yl)ethanol and 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol, revealing how intermolecular O—H⋯N hydrogen bonds dictate the formation of sheets and chains in their respective crystal structures. nih.gov

Other Advanced Spectroscopic Techniques

Beyond the primary methods, other advanced spectroscopic techniques could offer deeper structural insights. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure.

Furthermore, computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful predictive tool. As demonstrated in studies of related molecules, DFT can be used to calculate and predict geometric structures, vibrational frequencies (IR and Raman), NMR chemical shifts, and UV-Vis excitation energies. rsc.org Comparing these theoretical predictions with experimental data, if it were to be collected, would provide a robust and comprehensive structural elucidation of this compound.

Reactivity Profile and Reaction Mechanisms of 1 1 Methyl 1h Imidazol 2 Yl Ethanol

Chemical Stability and Degradation Pathways

While specific stability studies on 1-(1-methyl-1H-imidazol-2-yl)ethanol are not extensively documented, its stability can be inferred from the general characteristics of imidazole (B134444) and alcohol moieties. The imidazole ring is known for its aromatic stability and is generally resistant to auto-oxidation and certain oxidizing agents like chromic acid. pharmaguideline.com However, it can be degraded by more powerful oxidants such as perbenzoic acid or under specific atmospheric conditions. pharmaguideline.comrsc.org

Potential degradation pathways for this compound would likely involve the oxidation of either the ethanol (B145695) side chain or the imidazole ring itself.

Side-Chain Oxidation: The secondary alcohol group is susceptible to oxidation. Mild oxidation would yield the corresponding ketone, 1-(1-methyl-1H-imidazol-2-yl)ethanone. Stronger oxidative conditions could lead to cleavage of the C-C bond. This is analogous to standard ethanol degradation, which proceeds via acetaldehyde (B116499) to acetate. nih.gov

Ring Oxidation: Atmospheric degradation, initiated by hydroxyl (OH) or nitrate (B79036) (NO₃) radicals, is a plausible pathway. acs.org For the parent imidazole, OH radical attack occurs preferentially via addition to the C2, C4, or C5 positions, which is thermodynamically more favorable than hydrogen abstraction. rsc.orgacs.org In the presence of oxygen or nitrogen oxides, this can lead to the formation of ring-opened products like formamide (B127407) and oxamide, or nitro-imidazoles. acs.org

Thermal Degradation: Imidazole derivatives generally exhibit good thermal stability. For instance, the decomposition peak temperature for a related salt, bis(1-methylimidazolium) 5,5'-azotetrazolate, was found to be 530 K, indicating strong heat resistance.

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound is dual in nature, featuring both nucleophilic and electrophilic centers.

Nucleophilic Reactivity: The primary nucleophilic center is the unmethylated nitrogen atom (N-3) of the imidazole ring. The lone pair of electrons on this nitrogen makes it a potent nucleophile, capable of attacking a wide range of electrophiles. This is a characteristic reaction of 1-alkylimidazoles. For example, 1-methylimidazole (B24206) readily undergoes Sₙ2 reactions with haloalkanes to form 1-alkyl-3-methylimidazolium salts. researchgate.netlookchem.com The hydroxyl group of the ethanol side chain also acts as a nucleophile, for instance, in acetylation reactions to form esters. nih.gov

Electrophilic Reactivity: The imidazole ring itself is generally electron-rich and thus more susceptible to electrophilic rather than nucleophilic attack. numberanalytics.com Electrophilic substitution reactions such as nitration, bromination, and formylation typically occur at the C4 or C5 positions. osi.lv However, the presence of the ethanol side chain at C2 can influence the regioselectivity of these reactions.

The ethanol moiety can be rendered electrophilic. Protonation of the hydroxyl group in an acidic medium converts it into a good leaving group (H₂O), making the adjacent carbon atom susceptible to nucleophilic attack (Sₙ1 or Sₙ2).

A key reaction involving the dual functionality is the acetylation of the hydroxyl group, which can be catalyzed by the imidazole moiety itself or an external N-alkylimidazole catalyst. nih.govacs.org Studies on N-methylimidazole as a catalyst show it can operate through two distinct mechanisms depending on the acetylating agent:

Nucleophilic Catalysis: The imidazole attacks the acetylating agent (e.g., acetyl chloride) to form a reactive N-acetylimidazolium intermediate, which is then attacked by the alcohol. nih.gov

General Base Catalysis: The imidazole acts as a base, deprotonating the alcohol to increase its nucleophilicity for an attack on the acetylating agent (e.g., acetic anhydride). nih.gov

Cyclization and Rearrangement Reactions Involving the Imidazole-Ethanol Core

The imidazole-ethanol core is a versatile scaffold for constructing more complex heterocyclic systems through intramolecular cyclization. The hydroxyl group of the ethanol side chain can act as an internal nucleophile, attacking an electrophilic site on the imidazole ring or a substituent.

One potential reaction is intramolecular cyclization following activation of a ring position. For instance, if an electrophilic substitution introduces a suitable group at the C5 position, the hydroxyl group could attack to form a fused ring system. While specific examples for the title compound are not available, related chemistries are well-established. For example, imidoyl chlorides can undergo cyclization with internal or external nucleophiles like ethylene (B1197577) diamine to form new imidazole rings. rdd.edu.iq Similarly, propargylamines can be cyclized with isonitriles to yield imidazoles. chim.it

Rearrangement reactions of the imidazole ring itself are also known, particularly under photochemical conditions. These reactions can involve the interchange of ring atoms, leading to structural isomers. acs.org Another type of rearrangement has been observed in the van Leusen imidazole synthesis, where a tosyl group migration can occur on an imidazoline (B1206853) intermediate. researchgate.net Furthermore, certain fused imidazoles, such as imidazo[1,5-a]imidazoles, can undergo unusual iodine-catalyzed rearrangement to form more stable imidazo[1,5-a]pyrimidines. nih.gov

Kinetics and Thermodynamics of Reactions

Quantitative kinetic and thermodynamic data for reactions involving this compound are scarce. However, extensive studies on the quaternization of 1-methylimidazole provide valuable insights into the kinetics of its nucleophilic attack, a fundamental reaction for this class of compounds.

The reaction of 1-methylimidazole with haloalkanes to form imidazolium (B1220033) salts follows second-order kinetics (Sₙ2 mechanism) in dilute solutions. researchgate.netlookchem.com The reaction rate is dependent on the concentrations of both the imidazole and the haloalkane.

Table 1: Kinetic Data for the Reaction of 1-Methylimidazole (MeIm) with 1-Bromohexane in Various Solvents at 60 °C

| Solvent | Rate Constant, k (10⁻⁵ L mol⁻¹ s⁻¹) |

|---|---|

| Methanol (B129727) | 1.8 |

| Acetone | 9.8 |

| Acetonitrile | 16.2 |

| Dimethyl Sulfoxide (DMSO) | 30.7 |

| Chlorobenzene | 3.5 |

Data sourced from studies on analogous systems. ku.edu

The reaction of imidazole with atmospheric radicals has also been studied computationally. The addition of an OH radical to the imidazole ring is a strongly exothermic and spontaneous process (negative ΔH and ΔG), indicating thermodynamic favorability. rsc.org

Table 2: Calculated Thermodynamic Parameters for OH Radical Addition to Imidazole

| Reaction Pathway | ΔH (kcal mol⁻¹) | ΔG (kcal mol⁻¹) |

|---|---|---|

| OH addition to C2 | -27.66 | -21.50 |

| OH addition to C4 | -17.61 | -12.01 |

| OH addition to C5 | -22.31 | -16.11 |

Data from theoretical calculations on the parent imidazole. rsc.org

Solvent Effects on Reactivity

The choice of solvent significantly influences the reactivity of imidazole derivatives, particularly their nucleophilicity. nano-ntp.com The effect is largely determined by the solvent's ability to form hydrogen bonds and stabilize charged transition states.

For the nucleophilic attack of 1-methylimidazole on haloalkanes, the reaction rate generally increases with solvent polarity for polar aprotic solvents (e.g., DMSO > Acetonitrile > Acetone). ku.edu This is because these solvents can stabilize the charge-separated transition state that forms during the Sₙ2 reaction. ku.edu

Conversely, polar protic solvents like methanol or water can retard the reaction rate despite their high polarity. ku.eduacs.org This is attributed to hydrogen bonding between the solvent and the lone pair of electrons on the imidazole's nucleophilic nitrogen. This solvation shell hinders the nitrogen's ability to attack the electrophile. ku.eduacs.org Studies comparing the reactivity of imidazole and 1-methylimidazole in DMSO/water mixtures show that as the proportion of DMSO increases, the nucleophilic activity of imidazole is enhanced because it is freed from hydrogen bonding with water. acs.orgacs.org

The influence of solvent can be quantified using multi-parameter relationships, such as the Kamlet-Taft parameters, which account for solvent dipolarity/polarizability (π*), acidity (α), and basicity (β). For the alkylation of 1-methylimidazole, dipolarity and basicity have a positive effect on the reaction rate, while acidity has a negative effect. ku.edu

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecules with high accuracy. For 1-(1-methyl-1H-imidazol-2-yl)ethanol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the most stable three-dimensional conformation of the molecule. researchgate.net

These calculations optimize the molecular geometry by finding the minimum energy arrangement of the atoms, providing precise values for bond lengths, bond angles, and dihedral angles. For instance, studies on similar imidazole (B134444) derivatives reveal the planarity of the imidazole ring and the specific spatial orientation of the ethanol (B145695) substituent relative to the ring. researchgate.net The electronic structure is elucidated through the calculation of the total energy, electron density distribution, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. nih.gov In molecules like this, negative potential is typically localized around the nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group, while positive potential is found around the hydrogen atoms. nih.gov

| Parameter | Value |

| Bond Length (C-N) in ring | ~ 1.3-1.4 Å |

| Bond Length (C-C) in ring | ~ 1.3-1.4 Å |

| Bond Length (C-O) | ~ 1.4 Å |

| Bond Angle (N-C-N) | ~ 108-110° |

| Dihedral Angle (Ring-Substituent) | Varies with conformation |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and UV-Vis Spectra

To understand the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.com This approach is used to calculate the electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. mdpi.comiastate.edu

By simulating the electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations help in interpreting experimental UV-Vis spectra. For imidazole derivatives, the transitions are often of a π → π* nature, localized on the imidazole ring. espublisher.com The solvent environment, which can significantly influence spectral properties, can be included in these calculations using models like the Polarizable Continuum Model (PCM). mdpi.com

Table 2: Simulated UV-Vis Absorption Data (Illustrative) (Note: This table is a general representation of TD-DFT output.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.5 - 5.5 | 225 - 275 | > 0.1 |

| S0 → S2 | 5.5 - 6.5 | 190 - 225 | > 0.05 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding and interactions. researchgate.net It provides a localized picture of the electron density in terms of atomic lone pairs and bond orbitals. For this compound, NBO analysis can quantify the delocalization of electron density, which is crucial for understanding its stability and reactivity.

This analysis reveals hyperconjugative interactions, which are stabilizing effects arising from the overlap of a filled (donor) orbital with a vacant (acceptor) orbital. nih.gov For example, interactions between the lone pair of the nitrogen or oxygen atoms and the antibonding orbitals (σ* or π*) of adjacent bonds can be identified and their stabilization energies (E(2)) calculated. nih.gov These interactions are key to understanding the electronic communication between the imidazole ring and the ethanol side chain. nih.gov

HOMO-LUMO Analysis and Charge Transfer Character

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com For imidazole derivatives, the HOMO is typically a π-orbital distributed over the imidazole ring, while the LUMO is a π*-antibonding orbital. Analysis of the spatial distribution of these orbitals can provide insights into intramolecular charge transfer (ICT) characteristics upon electronic excitation. irjweb.comsemanticscholar.org

Table 3: Frontier Molecular Orbital Energies (Illustrative for an Imidazole Derivative)

| Orbital | Energy (eV) |

| HOMO | -6.29 |

| LUMO | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.48 |

(Data is based on a similar imidazole derivative) irjweb.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. While DFT provides a static picture, MD simulations allow for the exploration of the conformational landscape and dynamic properties of this compound in different environments, such as in a solvent.

By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time. This can reveal information about conformational changes, intermolecular interactions (like hydrogen bonding with solvent molecules), and transport properties. nih.govresearchgate.net For instance, an MD simulation could be used to study how the ethanol side chain rotates and interacts with surrounding water molecules, providing a dynamic understanding of its solvation. researchgate.net

Prediction of Reactivity and Reaction Pathways

Theoretical calculations are instrumental in predicting the reactivity of this compound and exploring potential reaction pathways. The electronic parameters derived from DFT calculations, such as the HOMO-LUMO gap and the MEP, serve as reactivity descriptors. nih.gov

For example, the regions of negative electrostatic potential (e.g., nitrogen and oxygen atoms) are predicted to be susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. Furthermore, computational methods can be used to model reaction mechanisms. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for processes like oxidation of the alcohol group or substitution on the imidazole ring. This information is invaluable for understanding the chemical behavior of the compound and for designing synthetic routes. researchgate.net

Medicinal Chemistry and Biological Activity of 1 1 Methyl 1h Imidazol 2 Yl Ethanol and Its Derivatives

General Overview of Biological Properties of Imidazole-Ethanol Scaffolds

The imidazole (B134444) core is a component of many compounds essential to biological systems, such as histamine (B1213489) and nucleic acids. nih.gov This inherent biocompatibility and the ring's electronic properties make imidazole derivatives prime candidates for drug design. nih.gov The scaffold's two nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong interactions with biological targets like proteins and enzymes. nih.govresearchgate.net This ability to form multiple interactions enhances their potential as therapeutic agents. nih.gov

Derivatives built upon the imidazole-ethanol framework have demonstrated a wide range of pharmacological effects. These include antimicrobial (antibacterial, antifungal, antiprotozoal), anticancer, anti-inflammatory, and antiviral activities. nih.govresearchgate.net The versatility of the imidazole ring allows for the synthesis of compounds with tailored properties. For instance, the basic nitrogen atoms can help create water-soluble salts, potentially improving the pharmacokinetic profiles of drug candidates. nih.gov The combination of the imidazole nucleus with an ethanol (B145695) side chain is a common structural motif in many active pharmaceutical ingredients, particularly in the realm of antimicrobial and anticancer research.

Antimicrobial Activity Studies

The imidazole-ethanol structure is a cornerstone of many antimicrobial agents. By interfering with essential cellular processes in pathogens, these compounds can inhibit growth or cause cell death. mdpi.com

Imidazole derivatives have shown considerable efficacy against a range of both Gram-positive and Gram-negative bacteria. mdpi.com Their mechanisms of action can include the disruption of bacterial DNA replication, inhibition of cell wall synthesis, and damage to the cell membrane. mdpi.com For example, certain imidazole-based ionic liquids demonstrate that their antibacterial potency is related to their chemical structure, particularly the length of alkyl chains attached to the imidazole ring, which influences their ability to disrupt bacterial membranes. frontiersin.org Studies have shown that some imidazole derivatives are effective against pathogenic strains like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govajchem-a.comjchr.org

Table 1: Examples of Antibacterial Activity in Imidazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Target Bacteria | Activity/Efficacy (MIC) | Reference |

|---|---|---|---|

| Nitroimidazole/1,3,4-oxadiazole hybrids | E. coli | 4.9–17 µM | nih.gov |

| Quinolone/imidazole hybrids | P. aeruginosa | 460 nM | nih.gov |

| Thiazolo-imidazole derivatives | B. subtilis | Inhibition zone: 24mm | jchr.org |

| 1-Alkyl-3-methylimidazolium derivatives | Gram-positive bacteria & Fungi | Activity increases with alkyl chain length | rsc.org |

| Imidazolium-based ionic liquids | S. aureus, P. aeruginosa, K. pneumoniae, E. coli | MIC: 0.10–27.82 mM/L | semanticscholar.org |

The imidazole scaffold is famously associated with antifungal agents. Many of these drugs, including ketoconazole (B1673606) and miconazole, function by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition leads to membrane disruption and fungal cell death. researchgate.net

Research has explored numerous derivatives of the 1-phenylethanol (B42297) scaffold linked to an imidazole ring. These studies have yielded compounds with potent activity against various fungal species, including Candida albicans, Candida krusei, Aspergillus fumigatus, and Trichophyton rubrum. researchgate.netnih.gov The efficacy of these compounds underscores the importance of the imidazole-ethanol core in designing new antifungal therapies, especially in the face of growing resistance to existing drugs. researchgate.netmdpi.com

Table 2: Examples of Antifungal Activity in Imidazole-Ethanol Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Target Fungi | Activity/Efficacy (MIC) | Reference |

|---|---|---|---|

| 1-Phenyl-2-(1H-imidazol-1-yl)ethanol ester (Compound 15) | C. albicans | 0.125 µg/mL | researchgate.net |

| 1-Phenyl-2-(1H-imidazol-1-yl)ethanol ester (Compound 19) | Resistant C. glabrata | 0.25 µg/mL | researchgate.net |

| Sertaconazole (a benzo[b]thienyl ether of a dichlorophenyl-imidazolyl-ethanol) | Various Fungi | Potent activity reported | nih.gov |

| Isoxazolidine derivatives with imidazol-1-ylmethyl group | T. rubrum, A. fumigatus, C. albicans | ≤2.0 to 70.0 µg/mL | nih.gov |

Derivatives containing the imidazole ring are also a cornerstone in the treatment of infections caused by protozoa. nih.gov Metronidazole (B1676534), a key drug containing a 2-methyl-5-nitro-1H-imidazol-1-yl-ethanol structure, is widely used against anaerobic protozoa like Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govresearchgate.net

Research into new imidazole-based compounds continues to yield promising results. For instance, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives showed potent activity against these same protozoa, with some compounds demonstrating greater efficacy than the reference drug metronidazole. researchgate.net Similarly, other studies have identified imidazole derivatives with significant activity against Leishmania mexicana and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. researchgate.netnih.gov

Table 3: Examples of Antiprotozoal Activity in Imidazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class/Derivative | Target Protozoa | Activity/Efficacy (IC₅₀) | Reference |

|---|---|---|---|

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | G. intestinalis, E. histolytica, T. vaginalis | Nanomolar range, better than metronidazole | researchgate.net |

| Imidazole incorporated phenylethanol derivative (Compound 129) | T. cruzi | 0.04 µM | researchgate.net |

| 2-(4-Alkyloxyphenyl)-imidazoles | Leishmania mexicana | < 10 µg/mL | nih.gov |

| Amidinobenzimidazole derivatives | Trypanosoma brucei rhodesiense | 0.015-0.19 µM | nih.gov |

Anticancer Research and Cytotoxicity

The structural features of imidazole derivatives also make them attractive candidates for anticancer drug development. mdpi.com Their proposed mechanisms include interfering with DNA replication and repair processes, thereby inducing apoptosis (programmed cell death) in cancer cells. mdpi.com

Numerous studies have evaluated the cytotoxic effects of imidazole-based compounds against various human cancer cell lines. In vitro assays are a primary method for screening potential anticancer agents by measuring a compound's ability to inhibit cell proliferation or induce cell death. For example, low concentrations of ethanol itself have been shown to inhibit the proliferation of the HepG2 human tumor cell line. nih.gov

Research on specific 1-phenyl-2-(1H-imidazol-1-yl)ethanol esters has been conducted to evaluate their cytotoxicity against cell lines such as human monocytic cells (U937). researchgate.net Similarly, novel imidazolium-based ionic liquids were tested on B16 F10 melanoma cells and demonstrated cytotoxic effects at very low concentrations. semanticscholar.org These studies are crucial for identifying compounds with potent anticancer activity while assessing their potential toxicity to normal cells.

Table 4: Examples of In Vitro Cytotoxicity of Imidazole Derivatives and Related Compounds This table is interactive. You can sort and filter the data.

| Compound/Solvent | Cell Line | Activity/Efficacy (IC₅₀) | Reference |

|---|---|---|---|

| 1-Methyl-3-octyloxymethylimidazolium derivatives | B16 F10 (melanoma) | 0.0101–0.0197 mM/L | semanticscholar.org |

| Ethanol | HepG2 (liver carcinoma) | Inhibited proliferation by 75% at 1 mmol | nih.gov |

| Ethanol | Various (MCF-7, HepG2, HeLa, etc.) | Dose-dependent cytotoxicity observed | ksu.edu.tr |

| DMSO | Various (MCF-7, HepG2, HeLa, etc.) | Dose-dependent cytotoxicity observed | ksu.edu.tr |

Mechanistic Studies of Cell Death Induction (e.g., Caspase Activation, Mitochondrial Membrane Potential)

The induction of cell death by imidazole derivatives involves various mechanistic pathways, including the activation of caspases and the disruption of the mitochondrial membrane potential (ΔΨm). Research into topsentin (B55745) analogs, where the natural imidazole ring is replaced by a 1,2,4-oxadiazole (B8745197) core, has shown that these compounds can trigger apoptosis. This apoptotic effect was confirmed by the observation of cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP) mdpi.com.

Studies on ethanol have shown it can influence key components of inflammasome activation. Short exposure to ethanol was found to diminish lipopolysaccharide (LPS) and ATP-induced caspase-1 activation and the formation of apoptosis-associated speck-like protein containing a CARD (ASC) specks in HepG2 cells. nih.govnih.gov This suggests an interference with the assembly of the inflammasome complex. nih.gov

The mitochondrial membrane potential is crucial for maintaining cellular energy homeostasis and viability. nih.gov Alterations in ΔΨm are a key indicator of mitochondrial dysfunction and can initiate apoptosis. Studies have demonstrated that certain imidazole derivatives can impact mitochondrial function. For instance, some derivatives have been shown to reduce the mitochondrial membrane potential in parasites, which is linked to their anti-parasitic action. nih.gov In a different context, ethanol itself has been observed to hyperpolarize the mitochondrial membrane potential in cultured myocardial cells, a reaction that may be a countermeasure to ethanol-induced respiratory dysfunction. nih.gov

| Compound/Agent | Biological Effect | Cell Line/Organism | Key Findings |

| Topsentin Analog (1,2,4-oxadiazole core) | Apoptosis Induction | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Enhanced apoptosis confirmed by cleavage of caspase-3 and PARP. mdpi.com |

| Ethanol (EtOH) | Diminished Caspase-1 Activation | Human HepG2 Cells | Reversed LPS and ATP-induced caspase-1 activation and ASC speck formation. nih.gov |

| Imidazole Derivatives | Reduction of Mitochondrial Membrane Potential | Parasites | Treatment led to a reduced parasite mitochondrial membrane potential compared to control. nih.gov |

Hypoxia-Selective Bioreduction and Radiosensitization

The hypoxic (low oxygen) environment of solid tumors presents a significant challenge for cancer therapy. Hypoxia-selective agents are designed to be activated under these conditions, leading to targeted cell killing. Nitroimidazole derivatives have been extensively investigated for this purpose, acting as radiosensitizers and bioreductively activated cytotoxins.

Derivatives such as α-[(1-Aziridinyl)methyl]-2-nitro-1H-imidazole-1-ethanols are effective radiosensitizers and show selective cytotoxicity toward hypoxic tumor cells both in vitro and in vivo. nih.gov The bioreductive activation of these compounds under hypoxic conditions leads to the formation of reactive species that can damage cellular macromolecules like DNA. For example, nitroarylmethyl quaternary salts derived from imidazole have been developed as bioreductive prodrugs. One such imidazole analogue demonstrated selective DNA cross-linking in hypoxic RIF-1 cells and was active in vivo when combined with radiation. nih.gov

The one-electron reduction potential of these nitro-heterocyclic compounds is a key determinant of their hypoxia-selective activity. nih.gov Furthermore, some nitrobenzyl derivatives have shown enhanced reduction under acidic conditions, a property that could further increase their selectivity for the often-acidic microenvironment of hypoxic tumors. nih.gov

| Compound Class | Activity | Key Feature | Mechanism |

| α-[(1-Aziridinyl)methyl]-2-nitro-1H-imidazole-1-ethanols | Radiosensitizers, Hypoxia-selective cytotoxins | 2-nitroimidazole (B3424786) group | Bioreductive activation under hypoxia. nih.gov |

| Nitroarylmethyl quaternary salts (Imidazole analogue) | Hypoxia-selective cytotoxins | Heterocyclic nitroaryl group | Selective DNA cross-linking in hypoxic cells. nih.gov |

| 4,5-dimethoxy-2-nitrobenzyloxycarbonyl derivative | Hypoxia-selective cytotoxin | Nitrobenzyl group | Preferential toxicity to hypoxic EMT6 carcinoma cells. nih.gov |

Anti-inflammatory and Analgesic Activities

Derivatives of imidazole have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents, often showing activities comparable to standard drugs like indomethacin (B1671933) but with potentially better safety profiles. nih.gov

In one study, a series of methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles were synthesized and tested. nih.govnih.gov Several of these compounds exhibited significant antinociceptive effects in the writhing test and potent anti-inflammatory responses in the carrageenan-induced rat paw edema model. nih.govnih.gov Notably, two of the most active compounds showed no significant ulcerogenic activity, a common side effect of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Similarly, imidazolyl triazolo hydroxamic acid derivatives have also been explored, with certain compounds demonstrating effective anti-inflammatory and analgesic properties. researchgate.net Research has indicated that the presence of electron-releasing groups on these molecules can enhance both activities. researchgate.net

The mechanism of anti-inflammatory action for some imidazole derivatives has been linked to the inhibition of key signaling molecules. For example, certain N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives have shown considerable inhibitory activity against p38 MAP kinase, a protein involved in inflammatory pathways. nih.gov

| Compound Series | Biological Activity | Test Model | Notable Findings |

| Methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles | Analgesic & Anti-inflammatory | Writhing test & Carrageenan-induced paw edema | Activity comparable to indomethacin with a safer ulcerogenic profile for lead compounds. nih.govnih.gov |

| Imidazolyl triazolo hydroxamic acids | Analgesic & Anti-inflammatory | Eddy's hot plate & Carrageenan-induced paw edema | Electron-releasing groups enhanced activity. researchgate.net |

| N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amides | Anti-inflammatory | Albumin denaturation assay & p38 MAP kinase inhibition | Compound AA6 showed significant p38 kinase inhibitory activity (IC50 = 403.57 ± 6.35 nM). nih.gov |

| Benzimidazole (B57391) derivatives (MBNHYD) | Anti-inflammatory | Carrageenan-induced paw edema | Activity was comparable to the standard drug ibuprofen. nih.gov |

Neurological and CNS-Related Activities (e.g., Anticonvulsant, MAO Inhibition)

The imidazole scaffold is a key feature in compounds designed for neurological and central nervous system (CNS) applications, including anticonvulsant and monoamine oxidase (MAO) inhibitory activities. longdom.org

Anticonvulsant Activity: A wide range of 1-(naphthylalkyl)-1H-imidazoles have demonstrated potent anticonvulsant effects. nih.gov The inclusion of a small oxygen-containing functional group in the alkyl bridge between the naphthalene (B1677914) and imidazole rings was generally found to confer a high therapeutic index. nih.gov Other series, such as ω-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide (B166681) derivatives, have also been synthesized and tested. bau.edu.tr In these series, derivatives with 2-isopropyl and 2,6-dimethyl substitutions on the N-phenyl ring were among the most active in the maximal electroshock seizure test. bau.edu.trresearchgate.net

Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are important targets for the treatment of neuropsychiatric and neurodegenerative disorders. nih.gov Various imidazole and related heterocyclic derivatives have been studied as MAO inhibitors. Imidazol(ine)/guanidine compounds were found to be weak, competitive inhibitors of both MAO-A and MAO-B, with Ki values suggesting a direct interaction with the catalytic sites of the enzymes. nih.gov More potent and specific inhibition has been found with other heterocyclic systems. For example, certain 2,1-benzisoxazole derivatives were identified as highly potent and specific inhibitors of MAO-B, with IC50 values in the low nanomolar range. nih.gov Similarly, some 2-methylbenzo[d]oxazole derivatives also showed potent MAO-B inhibition. researchgate.net A 4-(2-methyloxazol-4-yl)benzenesulfonamide was also identified as a selective MAO-B inhibitor. mdpi.com

| Compound Class | CNS Activity | Key Findings |

| 1-(Naphthylalkyl)-1H-imidazoles | Anticonvulsant | Potent activity demonstrated; presence of a small oxygen function in the bridge confers a high therapeutic index. nih.gov |

| ω-(1H-imidazol-1-yl)-N-phenylacetamides/propionamides | Anticonvulsant | Derivatives with 2-isopropyl and 2,6-dimethyl substitutions on the N-phenyl ring were most active. bau.edu.tr |

| Imidazol(ine)/guanidine drugs | MAO-A/B Inhibition | Weak, competitive inhibitors of both MAO isoforms. nih.gov |

| 2,1-Benzisoxazole derivatives | MAO-B Inhibition | Potent and specific MAO-B inhibitors (e.g., compound 7a, IC50 = 0.017 µM). nih.gov |

| 2-Methylbenzo[d]oxazole derivatives | MAO-B Inhibition | Potent MAO-B inhibitors identified (e.g., compound 1d, IC50 = 0.0023 µM). researchgate.net |

Antiparasitic and Antileishmanial Activities

The imidazole ring is a core component of many compounds developed to combat parasitic infections, including those caused by protozoa like Leishmania, Giardia, and Entamoeba. longdom.orgresearchgate.net

A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and showed strong activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, in some cases surpassing the efficacy of the standard drug metronidazole. researchgate.net Other benzimidazole derivatives have also shown potent antiprotozoal activity, although their mechanism is not always dependent on tubulin polymerization, a common target for this class of compounds. nih.gov

In the context of leishmaniasis, various imidazole-based structures have been evaluated. Imidazolidin-2-one derivatives have yielded compounds with significant activity against promastigotes of Leishmania mexicana and Leishmania infantum. nih.gov One promising compound from this series also demonstrated high efficacy against the clinically relevant intracellular amastigote stage of L. mexicana, with a low IC50 value of 2.4 µmol L⁻¹ and a favorable toxicity/activity index. nih.gov Imidazo-[1,2-a]-pyridine based analogues have also been identified as potential antileishmanial agents. rsc.org The proposed mechanism for some imidazole derivatives involves the induction of oxidative stress within the parasite. nih.gov

| Compound Series | Target Organism(s) | Key Findings |

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | T. vaginalis, G. intestinalis, E. histolytica | Strong activity with IC50 values in the nanomolar range, often better than metronidazole. researchgate.net |

| Imidazolidin-2-one derivatives | L. mexicana, L. infantum | Compound 25 had an IC50 of 2.4 µmol L⁻¹ against L. mexicana amastigotes. nih.gov |

| Imidazo-[1,2-a]-pyridine analogues | Leishmania donovani | Identified as a promising class of antileishmanial agents. rsc.org |

| Imidazole-based benzo[g]phthalazine (B3188949) derivatives | L. infantum, L. braziliensis | Compounds were active against promastigote and amastigote forms and inhibited the parasitic Fe-SOD enzyme. researchgate.net |

Molecular Mechanism of Action Studies

Identifying the specific molecular targets of 1-(1-methyl-1H-imidazol-2-yl)ethanol and its derivatives is crucial for understanding their mechanism of action and for rational drug design. Studies have employed computational and experimental methods to elucidate these interactions.

Enzyme Inhibition: A primary mechanism for many imidazole derivatives is the inhibition of specific enzymes.

Monoamine Oxidase (MAO): Kinetic analyses and competition binding assays have shown that imidazol(ine)/guanidine compounds act as competitive inhibitors at the catalytic sites of both MAO-A and MAO-B. nih.gov Molecular docking studies with other heterocyclic derivatives, such as 2,1-benzisoxazoles and 2-methylbenzo[d]oxazoles, have further modeled the binding interactions within the active sites of MAO isoforms, helping to explain their potency and selectivity. nih.govresearchgate.net

p38 MAP Kinase: For anti-inflammatory imidazole derivatives, molecular docking has been used to predict the binding affinity to the p38α MAP kinase protein. These studies highlighted key interactions, and one compound, AA6, was found to have a high docking score of 7.83 kcal/mol, which correlated with its potent in vitro inhibitory activity. nih.gov

Tubulin: Some antiparasitic benzimidazole derivatives have been shown to inhibit the polymerization of rat brain tubulin, a mechanism shared with established anthelmintic drugs. However, this is not a universal mechanism for all antiparasitic benzimidazoles, as some of the most potent compounds in one study did not inhibit tubulin polymerization. nih.gov

Receptor Antagonism: In the context of anticonvulsant activity, certain derivatives have been shown to engage with neurotransmitter receptors. Phthalazin-1(2H)-one derivatives, which are structurally related to some anticonvulsant imidazoles, were found to antagonize kainate (KA)-evoked currents in primary cultures of granule neurons, as demonstrated by patch-clamp techniques. acs.org This points to an interaction with ionotropic glutamate (B1630785) receptors, although they were less effective than the reference compound GYKI 52466. acs.org

| Compound Class | Identified Target/Receptor | Method of Study | Key Finding |

| Imidazol(ine)/guanidine drugs | MAO-A and MAO-B | Kinetic analyses, competition binding assays | Competitive inhibition at the enzyme's catalytic site. nih.gov |

| N-substituted imidazole amides | p38 MAP Kinase | Molecular docking, in vitro inhibition assay | Compound AA6 showed a high docking score (7.83 kcal/mol) and an IC50 of 403.57 nM. nih.gov |

| 2-methoxycarbonylamino benzimidazoles | Tubulin | Polymerization inhibition assay | Compounds 3 , 9 , and 15 inhibited tubulin polymerization. nih.gov |

| Phthalazin-1(2H)-ones | Kainate (KA) receptors | Patch-clamp technique | Derivatives 16 and 21 antagonized KA-evoked currents in neurons. acs.org |

Radical Formation Pathways

The biological activity of nitroimidazole derivatives, such as those based on the this compound scaffold, is contingent upon the reductive activation of the nitro group. This process is particularly favored in the hypoxic (low oxygen) environments characteristic of solid tumors. The activation is initiated by a one-electron reduction, typically catalyzed by intracellular flavoenzymes like NADPH:cytochrome P450 reductase, to form a nitro radical anion (ArNO₂⁻) mdpi.comnih.govopenmedscience.commdpi.comnih.gov.

The fate of this radical anion is a critical determinant of the compound's biological effect. In well-oxygenated (normoxic) tissues, the nitro radical anion is rapidly re-oxidized back to the parent nitro compound by molecular oxygen, a process that is generally harmless and prevents the accumulation of toxic metabolites nih.govnih.govfrontiersin.org. This futile metabolic cycle is a key reason for the hypoxia-selective action of these compounds nih.gov.

However, under hypoxic conditions, the lack of oxygen allows the nitro radical anion to undergo further, irreversible reduction steps nih.govfrontiersin.org. These subsequent reactions lead to the formation of a series of highly reactive intermediates, including the nitroso (ArNO) and hydroxylamine (B1172632) (ArNHOH) species, and ultimately the fully reduced amine (ArNH₂) mdpi.commdpi.comacs.org. The hydroxylamine intermediate, in particular, is implicated as a key species responsible for the cytotoxic effects observed acs.orgnih.gov.

The one-electron reduction potential (E¹₇) of a nitroimidazole is a crucial parameter that dictates the ease of its initial reduction and correlates with its biological activity rsc.orgnih.govresearchgate.net. The position of the nitro group on the imidazole ring significantly influences this potential; 2-nitroimidazoles generally have a more positive reduction potential (are more easily reduced) than their 5-nitroimidazole counterparts, making them more potent as radiosensitizers and cytotoxic agents rsc.orgnih.gov. Furthermore, the addition of electron-withdrawing substituents to the side chain can increase the electron affinity of the molecule, further enhancing its reduction potential and biological efficacy rsc.orgnih.gov. For instance, the presence of a sulfonamide group can significantly increase the reduction potential of a 2-nitroimidazole nih.gov.

DNA Interaction Studies

The ultimate mechanism of cytotoxicity for many nitroimidazole-based compounds is the damage they inflict upon cellular DNA. It is not the parent nitroimidazole compound that directly interacts with DNA, but rather the highly reactive intermediates generated during its reductive activation under hypoxic conditions acs.orgnih.govnih.gov.

Following their formation, the reduced species, such as the hydroxylamine, can covalently bind to cellular macromolecules, with DNA being a primary target acs.orgnih.govnih.gov. Studies have shown that this covalent binding leads to DNA damage, including single-strand breaks, which can trigger apoptotic pathways and lead to cell death nih.govnih.gov. The extent of DNA damage induced by a series of nitroimidazole drugs has been shown to correlate with their electron affinity and the amount of drug that is reduced nih.gov.

Research into the specifics of this interaction has suggested that the imidazole ring itself remains intact, while binding to DNA occurs at specific sites on the molecule. For some 5-nitroimidazoles, evidence points towards nucleophilic attack at the C4 position of the imidazole ring as the point of covalent attachment to DNA acs.orgnih.gov. This interaction is believed to be the molecular basis for the antimicrobial activity of drugs like metronidazole and is also relevant to the anticancer properties of related compounds acs.org. While direct DNA binding of the parent drug is not observed, the upregulation of proteins associated with DNA damage in cells treated with certain nitroimidazole derivatives provides further evidence of this indirect genotoxic mechanism nih.gov.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The biological activity of derivatives of the this compound framework is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in optimizing the efficacy of these compounds, particularly as radiosensitizers and hypoxia-activated cytotoxins.

A key determinant of activity is the one-electron reduction potential, which is heavily influenced by the substitution pattern on the imidazole ring and its side chain rsc.orgnih.gov. As a general rule, 2-nitroimidazoles are more electron-affinic and thus more potent radiosensitizers than 5-nitroimidazoles nih.govtandfonline.com. The nature of the side chain at the N-1 position also plays a critical role. For instance, the radiosensitizer RSU-1069, which features a 2-nitroimidazole core with an aziridinyl-propanol side chain, is a significantly more efficient sensitizer (B1316253) than misonidazole, despite having a similar electron affinity researchgate.netnih.govnih.gov. This enhanced activity is attributed to the presence of the alkylating aziridine (B145994) group, which provides a second mechanism of cytotoxicity nih.govscispace.com.

Further SAR studies on analogues of RSU-1069 have revealed the importance of the side chain's physicochemical properties. For example, increasing the basicity of the side chain can lead to preferential accumulation of the drug in tumors, which often have a lower extracellular pH than normal tissues nih.govnih.govnih.gov. This can enhance the drug's therapeutic index. The table below summarizes the SAR for a series of nitroimidazole derivatives, highlighting the impact of structural modifications on their radiosensitizing and cytotoxic properties.

| Compound | Core Structure | Key Side Chain Features | Biological Activity Highlight | Reference |

|---|---|---|---|---|

| Misonidazole | 2-Nitroimidazole | Methoxypropanol | Clinically evaluated radiosensitizer, but with dose-limiting neurotoxicity. | nih.govtandfonline.com |

| Etanidazole | 2-Nitroimidazole | More hydrophilic side chain than misonidazole. | Designed to reduce neurotoxicity, but showed limited clinical benefit. | nih.govtandfonline.com |

| Nimorazole | 5-Nitroimidazole | Morpholinoethyl | Less electron-affinic, but clinically used due to better tolerance. | nih.govtandfonline.com |

| RSU-1069 | 2-Nitroimidazole | Aziridinyl-propanol | Dual-function agent with both radiosensitizing and alkylating properties, more potent than misonidazole. | researchgate.netnih.govnih.gov |

| RB-6145 | 2-Nitroimidazole | (2-Bromoethyl)aminomethyl-propanol (prodrug of RSU-1069) | Prodrug that converts to the active aziridine, showing good biological activity and favorable release kinetics. | nih.gov |

| Nitroimidazole Sulfonamides | 2- and 5-Nitroimidazole | Alkylsulfonamide | Potent radiosensitizers, with activity modulated by the position of the nitro group and the linker length to the sulfonamide. | nih.gov |

Prodrug Design and Evaluation within the Imidazole-Ethanol Framework

The hypoxia-selective activation of nitroimidazoles makes them ideal candidates for the design of bioreductive prodrugs. The core concept is to attach a potent cytotoxic agent to a 2-nitroimidazole "trigger" moiety via a linker that is stable under normal physiological conditions but is cleaved upon reduction of the nitro group in a hypoxic environment mdpi.comnih.govnih.govresearchgate.net. This strategy aims to deliver the cytotoxin specifically to tumor tissues, thereby increasing its efficacy while minimizing systemic toxicity mdpi.comresearchgate.net.

A prominent example of this approach is the development of prodrugs for the topoisomerase inhibitor SN-38. By linking SN-38 to a 2-nitroimidazole trigger, researchers have created prodrugs that are stable in normoxic conditions but rapidly release the active drug in hypoxic tumor cells mdpi.comnih.gov. The design of the linker between the trigger and the drug is critical for the prodrug's stability and release kinetics mdpi.com.

Another successful application of this framework is the development of prodrugs for the radiosensitizer RSU-1069. To improve its pharmacokinetic properties and modulate its activation, haloethylamino derivatives were synthesized as prodrugs nih.gov. These compounds are more stable but can undergo intramolecular cyclization under physiological conditions to form the active aziridine-containing drug, RSU-1069. The rate of this ring closure is dependent on the nature of the halogen (the leaving group) and the substitution pattern on the side chain nih.gov. This approach allows for a controlled release of the active agent.

| Prodrug | Trigger Moiety | Active Drug | Design Rationale | Evaluation Outcome | Reference |

|---|---|---|---|---|---|

| SN-38 Prodrug (e.g., 47, 48) | 2-Nitroimidazole | SN-38 (Topoisomerase Inhibitor) | Hypoxia-activated release of a potent cytotoxin to target solid tumors. | Stable under physiological conditions, with rapid release of SN-38 in hypoxic environments. | mdpi.com |

| RB-6145 | 2-Nitroimidazole | RSU-1069 (Radiosensitizer/Alkylating Agent) | To create a more stable precursor that converts to the highly active RSU-1069 under physiological conditions. | Identified as a useful prodrug with good biological activity and a suitable rate of conversion to the parent aziridine. | nih.gov |

| TH-302 (Evofosfamide) | 2-Nitroimidazole | Bromo-isophosphoramide mustard (DNA cross-linking agent) | Hypoxia-activated release of a DNA alkylating agent. | Advanced to clinical trials, showing effectiveness in cells with deficient DNA repair pathways. | nih.gov |

| Phosphate Prodrugs of Nitroimidazole Sulfonamides (e.g., 9-12) | 2- and 5-Nitroimidazole | Nitroimidazole sulfonamide alcohols (Radiosensitizers) | To improve the poor aqueous solubility of the parent alcohol compounds for in vivo administration. | Successfully formulated and showed effective radiosensitization in vivo. | nih.gov |

| NOTA-NI | 2-Nitroimidazole | NOTA chelator for 18F | Hypoxia-activated trapping of a PET imaging agent. | Showed higher uptake in hypoxic tumor cells and clear tumor imaging in preclinical models. | frontiersin.org |

Coordination Chemistry and Metal Complexation

Ligand Properties of 1-(1-Methyl-1H-imidazol-2-yl)ethanol Analogs

Analogs of this compound are versatile ligands in coordination chemistry due to their distinct structural features. The primary coordination site is typically the nucleophilic nitrogen atom within the imidazole (B134444) ring, which readily donates its electron pair to a metal center. nbinno.com The hydroxyl group can also participate in coordination, leading to the formation of stable chelate rings. nbinno.com This dual functionality allows these ligands to act as either monodentate or bidentate, depending on the metal ion and the reaction conditions. nbinno.com

The steric and electronic properties of the ligand can be fine-tuned by altering the substituents on the imidazole ring or the ethanol (B145695) backbone. For instance, the N-methylation in this compound influences the ligand's electronic properties and steric bulk around the coordination site.

In some cases, related ligands such as 1,2-bis(benzimidazol-2-yl)ethanol and its N-methylated derivative can act as chiral tridentate ligands, coordinating to a metal in a facial arrangement. researchgate.net The protonation state of the alcohol function can also vary; in complexes with M(II) ions, the alcohol often remains protonated, while it may deprotonate when coordinated to M(III) ions. researchgate.net The imidazole ring itself can act as a bridging ligand, as seen in some polymeric metal imidazolates. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound analogs typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol. nbinno.comsysrevpharm.org The reaction mixture is often refluxed to promote complex formation, after which the product can be isolated by filtration and purified by recrystallization. sysrevpharm.orgspuvvn.edu

A variety of analytical techniques are employed to characterize the resulting metal complexes. Spectroscopic methods are fundamental to elucidating the coordination environment.